Chrysoobtusin

Catalog No.
S606647
CAS No.
70588-06-6
M.F
C19H18O7
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysoobtusin

CAS Number

70588-06-6

Product Name

Chrysoobtusin

IUPAC Name

2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3

InChI Key

ZMDXTRSTKHTSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC

Chrysoobtusin is a monohydroxyanthraquinone compound, primarily found in plants such as Senna obtusifolia and Senna tora. Its chemical formula is C19H18O7, and it belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications. Chrysoobtusin is characterized by its unique structure, which contributes to its various pharmacological properties, including antioxidant and anticancer effects .

Research suggests Chrysoobtusin might possess antimutagenic properties. One study indicates it could decrease the number of mutations caused by aflatoxin B1, a known mutagen []. However, the exact mechanism by which Chrysoobtusin interacts with mutagens or biological systems remains unclear and requires further research.

  • Toxicity: Data on the specific toxicity of Chrysoobtusin is limited. However, considering its origin from Senna plants, which can have laxative effects, potential gastrointestinal side effects cannot be ruled out [].
  • Flammability & Reactivity: Information on flammability and reactivity of Chrysoobtusin is currently unavailable.
Typical of anthraquinones, including:

  • Oxidation-Reduction Reactions: Chrysoobtusin can be oxidized to form reactive intermediates that may participate in further reactions, such as forming radicals.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield simpler phenolic compounds.
  • Substitution Reactions: The hydroxyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

These reactions are significant for understanding its reactivity and potential modifications for enhanced biological activity.

Chrysoobtusin exhibits a range of biological activities:

  • Antioxidant Activity: It has shown significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress .
  • Cytotoxic Effects: Studies indicate that chrysoobtusin has cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and SGC7901 (gastric cancer), with IC50 values ranging from 10.5 to 15.8 μg/mL .
  • Antidiabetic Activity: It has been reported to exhibit antidiabetic effects by influencing glucose metabolism and insulin sensitivity .
  • Antiplatelet Aggregation: Chrysoobtusin has demonstrated the ability to inhibit platelet aggregation, suggesting potential cardiovascular benefits .

Chrysoobtusin can be synthesized through various methods:

  • Extraction from Natural Sources: It is commonly isolated from plant materials using solvent extraction techniques, particularly from Senna species.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as anthraquinone derivatives undergoing hydroxylation reactions. Specific synthetic routes can vary based on desired purity and yield.

Chrysoobtusin has several applications in different fields:

  • Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored for use in drug formulations aimed at treating various diseases.
  • Cosmetics: Its antioxidant activity makes it a candidate for inclusion in cosmetic products aimed at skin protection and anti-aging.
  • Food Industry: It may be used as a natural preservative due to its antimicrobial properties.

Chrysoobtusin shares structural similarities with other anthraquinone derivatives. Here are some notable compounds for comparison:

Compound NameStructure TypeBiological ActivityUnique Features
EmodinAnthraquinoneAnticancer, laxativeStronger laxative effects
ChrysophanolAnthraquinoneAntioxidant, antimicrobialExhibits stronger antimicrobial properties
Aurantio-obtusinAnthraquinoneAnticancer, hepatotoxicityKnown for hepatotoxic effects
ObtusinAnthraquinoneAnticancerLess potent than chrysoobtusin
PhyscionAnthraquinoneAntioxidantExhibits anti-inflammatory properties

Chrysoobtusin's unique combination of antioxidant and anticancer properties distinguishes it within this group, making it a valuable compound for further research and potential therapeutic applications .

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

358.10525291 g/mol

Monoisotopic Mass

358.10525291 g/mol

Heavy Atom Count

26

Melting Point

219 - 220 °C

Other CAS

70588-06-6

Wikipedia

Chryso-obtusin

Dates

Modify: 2023-08-15

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